![molecular formula C14H11NO5 B2609695 (2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid CAS No. 874999-45-8](/img/structure/B2609695.png)
(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral properties .Aplicaciones Científicas De Investigación
Furan Derivatives in Scientific Research
1. Biological Activities and Health Implications
Furan fatty acids, a class related to furan derivatives, have been reported to exhibit anti-oxidant and anti-inflammatory activities. These compounds, found in plants, algae, and fish, are known for their potential health benefits. Despite the beneficial effects, the role of a major metabolite of furan fatty acids, CMPF, in diabetes and renal health remains controversial. The review by Xu et al. (2017) raises questions about whether furan fatty acids are beneficial for health, highlighting the need for further research in this area (Xu et al., 2017).
2. Environmental and Safety Aspects
The interaction between nitric acid and organic compounds, such as isopropanol, can lead to violent explosions, as demonstrated by an incident reviewed by Hedlund et al. (2014). This example underscores the importance of understanding chemical reactivity and safety protocols in the handling of compounds like furan derivatives (Hedlund et al., 2014).
3. Therapeutic Potential
The therapeutic potential of furanyl-substituted compounds, including nucleobases, nucleosides, and their analogues, has been reviewed. These compounds exhibit a range of biological activities, such as antiviral, antitumor, antimycobacterial, and antiparkinsonian effects, highlighting the significance of furan derivatives in medicinal chemistry (Ostrowski, 2022).
4. Agricultural Applications
Furan derivatives also find applications in agriculture, as demonstrated by the investigation of nitrofuran compounds on laying hens. Boone and Barnett (1965) studied the effects of nitrofuran compounds on growth and health in poultry, indicating the potential agricultural uses of furan derivatives (Boone & Barnett, 1965).
5. Renewable Resources and Polymer Production
The conversion of plant biomass into furan derivatives for the development of polymers, functional materials, and fuels has been reviewed by Chernyshev et al. (2017). This work underscores the importance of furan derivatives in the sustainable production of chemicals and materials from renewable resources (Chernyshev et al., 2017).
Mecanismo De Acción
Safety and Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity information, safety precautions, and first aid measures.
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-9-11(3-2-4-12(9)15(18)19)13-7-5-10(20-13)6-8-14(16)17/h2-8H,1H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYBKZWIZRGYNM-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

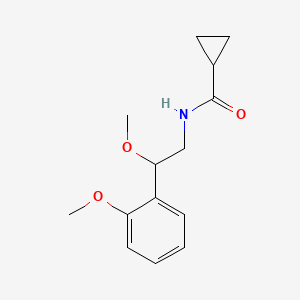


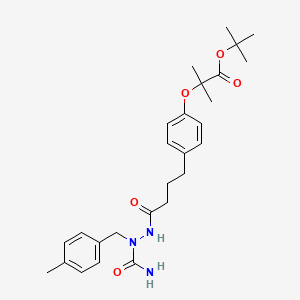

![5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2609620.png)
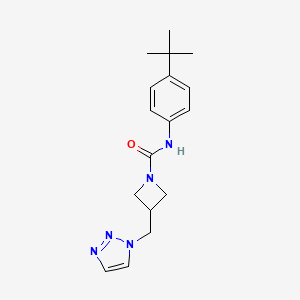
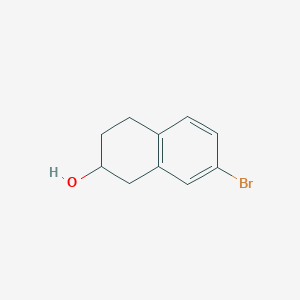
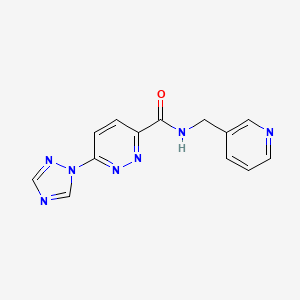
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2609625.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate](/img/structure/B2609627.png)
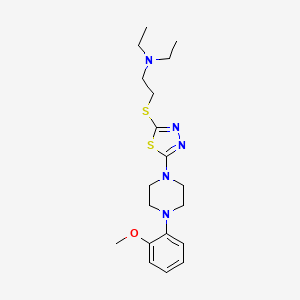
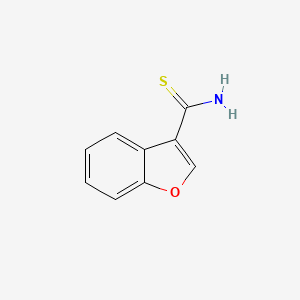
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2609634.png)